4-Cycloheptylbutan-1-amine

Lipophilicity Drug Design Physicochemical Properties

4-Cycloheptylbutan-1-amine (CAS 1485566-20-8) is a primary cycloaliphatic amine with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g/mol. Its structure comprises a seven-membered cycloheptyl ring linked to a four-carbon butyl chain terminating in a primary amine (-NH₂).

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B13561979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cycloheptylbutan-1-amine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CCCCN
InChIInChI=1S/C11H23N/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11H,1-10,12H2
InChIKeyUKXYMCIWYOXGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cycloheptylbutan-1-amine Procurement Guide: Chemical Identity and Key Physicochemical Properties


4-Cycloheptylbutan-1-amine (CAS 1485566-20-8) is a primary cycloaliphatic amine with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g/mol . Its structure comprises a seven-membered cycloheptyl ring linked to a four-carbon butyl chain terminating in a primary amine (-NH₂) . Key physicochemical properties include a calculated LogP of 3.0858, a topological polar surface area (TPSA) of 26.02 Ų, and four rotatable bonds .

Why 4-Cycloheptylbutan-1-amine Cannot Be Directly Substituted with Common Cycloalkylamine Analogs


Substituting 4-cycloheptylbutan-1-amine with simpler analogs (e.g., cyclohexyl- or cyclooctyl-containing variants) is inadvisable without re-optimization of assay or formulation conditions. Even minor changes in ring size alter lipophilicity, conformational flexibility, and steric bulk, which can profoundly impact biological target engagement, membrane permeability, and metabolic stability [1]. The specific cycloheptyl ring size and butyl linker length confer a unique balance of hydrophobic and steric interactions that is not replicated by smaller (cyclohexyl) or larger (cyclooctyl) ring systems .

Quantitative Differentiation Evidence: 4-Cycloheptylbutan-1-amine vs. Structural Analogs


Lipophilicity Modulation: Cycloheptyl vs. Cyclohexyl Derivative LogP Comparison

The cycloheptyl derivative exhibits a significantly lower calculated LogP (3.0858) compared to its cyclohexyl analog (4-cyclohexylbutan-1-amine, CAS 4441-59-2, LogP = 3.396) [1]. This 0.31 log unit difference corresponds to an approximately 2-fold lower octanol-water partition coefficient, indicating reduced lipophilicity despite the larger ring size.

Lipophilicity Drug Design Physicochemical Properties

Storage Stability Differential: Temperature Requirements for 4-Cycloheptylbutan-1-amine

Vendor datasheets specify that 4-cycloheptylbutan-1-amine requires storage at 2-8°C in a sealed, dry environment . In contrast, its cyclohexyl analog (4-cyclohexylbutan-1-amine) is typically stored at ambient temperature in a cool, dry place without refrigeration .

Stability Storage Procurement

Analytical Purity Benchmark: High-Purity 4-Cycloheptylbutan-1-amine Specification

Commercially available 4-cycloheptylbutan-1-amine is consistently supplied at a purity of ≥98% as determined by HPLC or GC . This high purity specification reduces the need for in-house purification and ensures reliable stoichiometry in synthetic or biological applications.

Purity Quality Control Procurement

PNMT Inhibitory Potency: Cycloheptyl Moiety Confers 27-Fold Enhancement vs. Linear n-Heptyl Analog

In a classic structure-activity study of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the cycloheptyl-containing compound 13c exhibited an IC50 of 8 pM, whereas its linear n-heptyl counterpart 19c showed an IC50 of 216 pM [1]. This represents a 27-fold increase in inhibitory potency conferred by cyclization to the cycloheptyl ring system.

Enzyme Inhibition PNMT Structure-Activity Relationship

Procurement-Driven Application Scenarios for 4-Cycloheptylbutan-1-amine


Medicinal Chemistry Lead Optimization: Enhancing PNMT Inhibitor Potency

Based on the 27-fold potency increase observed for cycloheptyl-containing PNMT inhibitors versus linear analogs [1], 4-cycloheptylbutan-1-amine serves as a critical building block for synthesizing novel PNMT inhibitors with potentially superior in vitro efficacy. The cycloheptyl moiety's optimal steric and hydrophobic parameters make it a privileged scaffold for CNS-targeted drug discovery.

Central Nervous System (CNS) Drug Discovery Programs

The compound's moderate lipophilicity (LogP = 3.0858) and established precedent for cycloheptylamines in CNS pharmacology (e.g., sigma receptor ligands [2]) position 4-cycloheptylbutan-1-amine as a versatile intermediate for developing neuroactive agents. Its lower lipophilicity relative to the cyclohexyl analog suggests potentially improved brain penetration and reduced non-specific binding.

Chemical Synthesis Intermediate for Specialty Amines

With a consistently high purity specification (≥98%) , 4-cycloheptylbutan-1-amine is a reliable intermediate for the synthesis of more complex cycloaliphatic amines used in pharmaceutical and agrochemical research. Its primary amine functionality enables straightforward derivatization via amide coupling, reductive amination, or alkylation, streamlining synthetic routes.

Physicochemical Profiling and Formulation Studies

The distinct LogP differential (Δ = -0.31 vs. cyclohexyl analog) [3] makes 4-cycloheptylbutan-1-amine a valuable tool compound for investigating the impact of subtle lipophilicity changes on membrane permeability, metabolic stability, and solubility. Its refrigerated storage requirement (2-8°C) also provides a practical case study for stability protocol development in early-stage compound management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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